Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate
Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate
Brand Name:
Vulcanchem
CAS No.:
143130-93-2
VCID:
VC20860713
InChI:
InChI=1S/C20H13N3O5/c1-26-20(25)19(24)14-7-3-5-9-16(14)28-18-10-17(22-12-23-18)27-15-8-4-2-6-13(15)11-21/h2-10,12H,1H3
SMILES:
COC(=O)C(=O)C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N
Molecular Formula:
C20H13N3O5
Molecular Weight:
375.3 g/mol
Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate
CAS No.: 143130-93-2
Cat. No.: VC20860713
Molecular Formula: C20H13N3O5
Molecular Weight: 375.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143130-93-2 |
|---|---|
| Molecular Formula | C20H13N3O5 |
| Molecular Weight | 375.3 g/mol |
| IUPAC Name | methyl 2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-2-oxoacetate |
| Standard InChI | InChI=1S/C20H13N3O5/c1-26-20(25)19(24)14-7-3-5-9-16(14)28-18-10-17(22-12-23-18)27-15-8-4-2-6-13(15)11-21/h2-10,12H,1H3 |
| Standard InChI Key | UMWYMJFAXPITQD-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=O)C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N |
| Canonical SMILES | COC(=O)C(=O)C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator